Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate: is a synthetic organic compound with the molecular formula C13H11BrN2O4S and a molecular weight of 371.21 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine atom, a nitrobenzyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea. This step is crucial as it establishes the core structure of the compound.
Nitrobenzyl Substitution: The 4-position of the thiazole ring is substituted with a nitrobenzyl group through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the thiazole ring with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various bioactive molecules, including potential antimicrobial, antifungal, and anticancer agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, while the nitrobenzyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: This compound lacks the nitrobenzyl group, making it less versatile in terms of biological activity.
2-Aminothiazole-4-carboxylate: This derivative has an amino group instead of a nitrobenzyl group, which significantly alters its chemical reactivity and biological properties.
4-(4-Bromophenyl)-2-thiazole carboxylate: This compound has a bromophenyl group instead of a nitrobenzyl group, affecting its electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Biological Activity
Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This compound features a thiazole ring, a bromine atom, and a nitrobenzyl group, which contribute to its chemical reactivity and potential pharmacological applications. This article presents an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃BrN₂O₄S, with a molecular weight of 371.21 g/mol. The compound's structure is characterized by:
- Thiazole Ring : Provides antimicrobial properties.
- Bromine Atom : Enhances reactivity through nucleophilic substitution.
- Nitrobenzyl Group : Contributes to interactions with biological targets.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds containing thiazole structures often exhibit notable biological effects due to their ability to disrupt microbial cell functions.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells.
Case Study: Prostate Cancer Cell Lines
In vitro studies on the PC3 and DU145 prostate cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC₅₀ values indicating significant potency against these cancer cells.
Table 2: Cytotoxicity Data
Cell Line | IC₅₀ (µg/mL) at 24h | IC₅₀ (µg/mL) at 48h | IC₅₀ (µg/mL) at 72h |
---|---|---|---|
PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism of action involves the interaction of this compound with specific biological targets:
- Enzyme Interaction : The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in protein active sites.
- Receptor Modulation : The nitrobenzyl group forms hydrogen bonds and electrostatic interactions, modulating receptor activity.
These interactions can lead to inhibition of key cellular pathways involved in microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives to highlight its unique biological activity:
Table 3: Comparison of Thiazole Derivatives
Compound Name | Unique Features |
---|---|
Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Lacks nitro group; reduced bioactivity |
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate | Contains amino group; different biological properties |
Ethyl 2-bromo-4-(3-nitrobenzyl)thiazole-5-carboxylate | Varies in nitro group position; potential for varied activity |
The unique combination of functional groups in this compound provides distinct pharmacological profiles compared to these similar compounds.
Properties
Molecular Formula |
C13H11BrN2O4S |
---|---|
Molecular Weight |
371.21 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(4-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3 |
InChI Key |
FKNJBGXUZGXJBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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